3-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Description
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of propanamide, featuring a chlorine atom, a cyanoethyl group, and a methyl group attached to the nitrogen atom
Properties
CAS No. |
1019354-81-4 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.6 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloropropanoyl chloride+N-methyl-2-cyanoethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted amides or thioamides.
Hydrolysis: 3-chloropropanoic acid and N-methyl-2-cyanoethylamine.
Reduction: 3-chloro-N-(2-aminoethyl)-N-methylpropanamide.
Scientific Research Applications
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
- 3-chloro-N-(2-cyanoethyl)-N-methylbenzamide
Uniqueness
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for specific research or industrial purposes.
Biological Activity
3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Name : this compound
- CAS Number : 1019354-81-4
- Molecular Formula : C7H10ClN3O
- Molecular Weight : 177.63 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might interact with various receptors, affecting signaling pathways that regulate cell growth and apoptosis.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition at concentrations ranging from 10 to 50 µM, particularly effective against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity in Cancer Cells :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for HeLa cells.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Significant inhibition |
| Antimicrobial | Escherichia coli | 10 - 50 | Significant inhibition |
| Cytotoxicity | HeLa | IC50 ~25 | Decreased viability |
| Cytotoxicity | MCF-7 | IC50 ~30 | Decreased viability |
Discussion
The biological activity of this compound suggests its potential as a therapeutic agent. Its ability to inhibit microbial growth and induce cytotoxicity in cancer cells positions it as a valuable candidate for further research. Future studies should focus on elucidating the precise molecular targets and pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
